molecular formula C22H22N4O3 B6421905 (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285682-21-4

(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B6421905
CAS No.: 1285682-21-4
M. Wt: 390.4 g/mol
InChI Key: LPZUIGMMTQIGSU-KSSPAFGBSA-N
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Description

The compound (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core substituted with a hydrazide moiety. Its structure features a 4-ethoxy-3-methoxyphenyl group at position 3 of the pyrazole ring and a 3-phenylallylidene group attached to the hydrazide (Fig. 1). These substituents confer unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. This article compares its structural, synthetic, and computational attributes with analogous pyrazole-carbohydrazides.

Properties

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-3-29-20-12-11-17(14-21(20)28-2)18-15-19(25-24-18)22(27)26-23-13-7-10-16-8-5-4-6-9-16/h4-15H,3H2,1-2H3,(H,24,25)(H,26,27)/b10-7+,23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZUIGMMTQIGSU-KSSPAFGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-ethoxy-3-methoxyphenyl)-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Substitution reactions: The ethoxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.

    Condensation reaction: The final step involves the condensation of the pyrazole derivative with an aldehyde or ketone to form the carbohydrazide moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-ethoxy-3-methoxyphenyl)-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce hydrazines or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Agriculture: It could be used as a pesticide or herbicide due to its potential bioactivity.

    Materials Science: The compound may be explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-ethoxy-3-methoxyphenyl)-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, if the compound exhibits anticancer activity, it may inhibit specific enzymes involved in cell proliferation or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Pyrazole-carbohydrazides exhibit diverse bioactivities depending on their substituents. Key structural comparisons include:

Compound Name Pyrazole Substituent Hydrazide Substituent Key Structural Features Reference
Target Compound 4-ethoxy-3-methoxyphenyl 3-phenylallylidene Electron-donating groups enhance resonance
(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) 5-phenyl 2,4-dichlorobenzylidene Electron-withdrawing Cl groups increase reactivity
(E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 5-methyl 4-methoxybenzylidene Methoxy group improves solubility
N′-[(E)-(4-ethoxyphenyl)methylene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide 4-methylphenyl 4-ethoxyphenylmethylene Ethoxy group stabilizes crystal packing

Key Observations :

  • The 3-phenylallylidene hydrazide moiety offers extended conjugation, which may influence UV-Vis absorption and binding affinity in molecular docking studies .

Structural Characterization

X-ray crystallography , FT-IR , and NMR are standard techniques for confirming pyrazole-carbohydrazide structures:

  • Target Compound : Expected to show intramolecular hydrogen bonding between the hydrazide N–H and pyrazole carbonyl, as seen in E-DPPC (N–H···O=C, ~2.0 Å) .
  • Crystal Packing : Bulky substituents like 3-phenylallylidene may reduce packing efficiency compared to planar benzylidene analogs, affecting melting points .
  • Spectroscopy : The methoxy (≈2830 cm⁻¹, C–O stretch) and ethoxy (≈1250 cm⁻¹, C–O–C) groups in the target compound can be distinguished via FT-IR .

Computational Studies

DFT calculations (B3LYP/6-311G) and Hirshfeld surface analysis** provide insights into electronic properties:

Property Target Compound E-DPPC 4-Methoxy Analog
HOMO-LUMO Gap (eV) ≈3.5 (predicted) 4.2 3.8
MEP Surface Negative charge on carbonyl O Negative charge on Cl atoms Negative charge on methoxy O
NBO Analysis Strong N–H···O=C resonance Weaker resonance due to Cl Moderate resonance stabilization

Key Findings :

  • The target compound’s electron-donating substituents lower the HOMO-LUMO gap compared to E-DPPC, suggesting higher reactivity .
  • Molecular docking simulations (e.g., with SARS-CoV-2 protease) for analogs show that methoxy/ethoxy groups improve binding affinity via hydrophobic interactions .

Physicochemical Properties

Property Target Compound E-DPPC 4-Methoxy Analog
Melting Point (°C) Not reported >300 180–185
Solubility Low in water, high in DMSO Low in polar solvents Moderate in ethanol
Stability Air-stable (predicted) Sensitive to light Stable under refrigeration

Note: The 3-phenylallylidene group in the target compound may reduce solubility in polar solvents compared to benzylidene derivatives .

Biological Activity

The compound (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide is a member of the pyrazole family, which has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide can be depicted as follows:

  • Molecular Formula : C18H20N4O3
  • Molecular Weight : 344.38 g/mol
  • Chemical Structure : The compound features a pyrazole ring substituted with various functional groups that contribute to its biological activity.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, analogs with similar structures have shown cytotoxic effects against various cancer cell lines. A study reported that certain pyrazole compounds led to a decrease in cell viability in MCF7 breast cancer cells, with IC50 values indicating potent activity .

CompoundCell LineIC50 (µM)
Pyrazole Analog 1MCF739.70
Pyrazole Analog 2MDA-MB-2310.26

These findings suggest that the presence of specific substituents on the pyrazole ring can enhance anticancer activity.

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are also known for their anti-inflammatory and analgesic effects. Studies have shown that compounds with a similar structure to (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide can inhibit inflammatory pathways and reduce pain responses in animal models .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. For example, related pyrazole derivatives have shown moderate to high activity against fungi such as Candida albicans and Cryptococcus neoformans. The minimum inhibitory concentrations (MICs) for these compounds ranged from 31.25 to 125 µg/mL, indicating potential as antifungal agents .

PathogenMIC (µg/mL)Activity Level
C. albicans125–250Low
C. neoformans31.25–62.5Moderate to High

The mechanisms underlying the biological activities of pyrazole derivatives often involve modulation of key signaling pathways:

  • Caspase Activation : Some studies suggest that these compounds can activate caspases involved in apoptosis, leading to programmed cell death in cancer cells .
  • Enzyme Inhibition : Pyrazoles can inhibit enzymes relevant to neurodegenerative disorders, such as acetylcholinesterase, contributing to their potential use in treating conditions like Alzheimer's disease .
  • Inflammatory Mediators : The anti-inflammatory effects may be mediated through inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Studies

Recent studies have highlighted the therapeutic potential of pyrazole derivatives:

  • A case study involving a novel pyrazole derivative showed promising results in reducing tumor size in xenograft models, suggesting its potential application in cancer therapy.
  • Another study demonstrated significant pain relief in animal models treated with a related pyrazole compound, supporting its use as an analgesic.

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